8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that features a unique structural framework. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The compound’s structure includes a benzoyl group attached to an azabicyclo[3.2.1]octane core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective desymmetrization of achiral tropinone derivatives. This process involves the use of chiral catalysts to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoyl group or the azabicyclo[3.2.1]octane core.
Substitution: Substitution reactions can occur at the benzoyl group or the nitrogen atom in the azabicyclo[3.2.1]octane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a benzyl group instead of a benzoyl group, leading to different chemical and biological properties.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: The hydrochloride salt form of the benzyl derivative, which may have different solubility and stability properties.
Uniqueness: 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its benzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its benzyl analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-benzoyl-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATQBSPRXZUSJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.